(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Catalog No.
S3312661
CAS No.
878111-17-2
M.F
C36H17F12O4P
M. Wt
772.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1...

CAS Number

878111-17-2

Product Name

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

IUPAC Name

10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide

Molecular Formula

C36H17F12O4P

Molecular Weight

772.5 g/mol

InChI

InChI=1S/C36H17F12O4P/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(32(30)52-53(49,50)51-31(27)29)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h1-16H,(H,49,50)

InChI Key

DQORDVSQWPKAQJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F)OP(=O)(O3)O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Description

The exact mass of the compound (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of phosphoric acid derivatives and contains two binaphthyl units, which are known for their chirality and potential applications in asymmetric synthesis. The presence of trifluoromethyl groups enhances its electronic properties, making it a subject of interest in various chemical and biological contexts.

Involving (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate typically include:

  • Phosphorylation Reactions: This compound can act as a phosphorylating agent in organic synthesis, facilitating the transfer of phosphate groups to various substrates.
  • Asymmetric Synthesis: Due to its chiral nature, this compound can be utilized in asymmetric catalysis, leading to the formation of enantiomerically enriched products.
  • Hydrolysis: In aqueous environments, it may undergo hydrolysis to yield corresponding phosphoric acid derivatives and other products.

The biological activity of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is notable for its potential as a bioactive molecule. Compounds with similar structures often exhibit:

  • Antitumor Activity: Some studies suggest that phosphoric acid derivatives can inhibit cancer cell proliferation.
  • Enzyme Inhibition: It may interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.

The synthesis of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate can be achieved through several methods:

  • Chiral Resolution: Starting from racemic mixtures of binaphthyl derivatives followed by resolution techniques to isolate the desired enantiomer.
  • Phosphorylation Reactions: Utilizing phosphoric acid or its derivatives to introduce the phosphate group onto the binaphthyl framework.
  • Functional Group Modifications: Employing various organic transformations to introduce trifluoromethyl groups on the phenyl rings.

This compound has several potential applications:

  • Catalysis: It can serve as a catalyst in asymmetric synthesis due to its chiral structure.
  • Pharmaceuticals: Its bioactivity positions it as a candidate for drug development targeting specific biological pathways.
  • Material Science: The unique electronic properties imparted by trifluoromethyl groups make it suitable for advanced materials.

Interaction studies involving (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate focus on:

  • Binding Affinity: Assessing how well this compound binds to target enzymes or receptors.
  • Mechanism of Action: Understanding how it influences biochemical pathways at the molecular level.
  • Selectivity Profiles: Evaluating its specificity towards different biological targets compared to similar compounds.

Several compounds share structural similarities with (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1,1'-BinaphthylLacks trifluoromethyl groupsSimple structure; less electronic modulation
3-Bromo-1,1'-binaphthylContains bromine substituentsDifferent electronic properties; potential for halogen bonding
6-(Trifluoromethyl)quinolineContains a quinoline structureDifferent heterocyclic framework; potential for diverse biological activity

The uniqueness of (S)-(+)-3,3'-Bis(3,5-bis(trifluoromethyl)phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate lies in its dual functionality as both a chiral catalyst and a bioactive compound due to the presence of multiple trifluoromethyl substituents that enhance its reactivity and selectivity in

XLogP3

11.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-4-hydroxy-4H-4lambda~5~-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-one

Dates

Modify: 2023-08-19
Qiu et al. Highly enantioselective trapping of zwitterionic intermediates by imines. Nature Chemistry, doi: 10.1038/nchem.1406, published online 29 July 2012 http://www.nature.com/nchem
Jain et al. Enantioselective amine alpha-functionalization via palladium-catalysed C-H arylation of thioamides. Nature Chemistry, doi: 10.1038/nchem.2619, published online 3 October 2016

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